molecular formula C19H21N3O3S2 B10863861 2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10863861
M. Wt: 403.5 g/mol
InChI Key: HEDITWRIGPECNA-UHFFFAOYSA-N
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Description

2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the amine group with 4-methoxybenzoyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N-PHENYLBENZAMIDE
  • Butyl 4-({[(2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Uniqueness

Compared to similar compounds, 2-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique benzothiophene core and the specific arrangement of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(4-methoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H21N3O3S2/c1-10-3-8-13-14(9-10)27-18(15(13)16(20)23)22-19(26)21-17(24)11-4-6-12(25-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,20,23)(H2,21,22,24,26)

InChI Key

HEDITWRIGPECNA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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